molecular formula C15H22ClNO3 B1426431 Methyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride CAS No. 1220027-59-7

Methyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride

Cat. No.: B1426431
CAS No.: 1220027-59-7
M. Wt: 299.79 g/mol
InChI Key: QEGHGZQMRHQUMI-UHFFFAOYSA-N
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Description

Methyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals and organic synthesis due to their unique structural properties. This compound, in particular, is characterized by the presence of a piperidine ring, an ethoxy group, and a benzoate ester, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.

    Ethoxylation: The piperidine derivative is then reacted with ethylene oxide to introduce the ethoxy group. This reaction is usually carried out under basic conditions using a base like sodium hydroxide (NaOH).

    Esterification: The resulting compound is then esterified with methyl benzoate in the presence of an acid catalyst such as sulfuric acid (H2SO4) to form the benzoate ester.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting it with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions where the ethoxy or piperidine groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as halides, amines, and alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various receptors in the body, potentially modulating their activity. The ethoxy and benzoate groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Methyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride can be compared with other similar compounds, such as:

  • Methyl 2-[2-(2-piperidinyl)ethoxy]-methyl benzoate hydrochloride
  • Methyl 2-[2-(2-piperidinyl)ethoxy]benzoate

These compounds share similar structural features but may differ in their specific functional groups or substituents. The presence of the hydrochloride salt in this compound enhances its solubility and stability, making it unique compared to its analogs.

Properties

IUPAC Name

methyl 2-(2-piperidin-2-ylethoxy)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3.ClH/c1-18-15(17)13-7-2-3-8-14(13)19-11-9-12-6-4-5-10-16-12;/h2-3,7-8,12,16H,4-6,9-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGHGZQMRHQUMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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